molecular formula C18H15NO4 B1223056 ethyl 3-(1-benzofuran-2-amido)benzoate

ethyl 3-(1-benzofuran-2-amido)benzoate

Cat. No.: B1223056
M. Wt: 309.3 g/mol
InChI Key: IANBWWKJDIHYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1-benzofuran-2-amido)benzoate is a benzoate ester derivative featuring a benzofuran-2-amido substituent at the meta position of the benzene ring. This compound combines the aromatic benzoate ester framework with a benzofuran moiety, a heterocyclic structure known for its electron-rich properties and biological relevance.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

ethyl 3-(1-benzofuran-2-carbonylamino)benzoate

InChI

InChI=1S/C18H15NO4/c1-2-22-18(21)13-7-5-8-14(10-13)19-17(20)16-11-12-6-3-4-9-15(12)23-16/h3-11H,2H2,1H3,(H,19,20)

InChI Key

IANBWWKJDIHYFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2

solubility

0.7 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-benzofuran-2-amido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution Reactions: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized benzofuran derivatives, reduced alcohols, and various substituted benzofuran compounds.

Scientific Research Applications

ethyl 3-(1-benzofuran-2-amido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(1-benzofuran-2-amido)benzoate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, modulating their activity. The amino group may form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative .

Comparison with Similar Compounds

Structural and Functional Analogues

a) Ethyl 4-(Dimethylamino)benzoate
  • Structure: A para-substituted benzoate ester with a dimethylamino group.
  • Key Findings: Exhibits higher reactivity in resin polymerization compared to methacrylate-based co-initiators, achieving superior degrees of conversion (up to 85% vs. 70% for 2-(dimethylamino)ethyl methacrylate) . Demonstrates enhanced physical properties (e.g., tensile strength, hardness) in resin cements, attributed to its efficient electron-donating dimethylamino group .
b) Methyl 2-Benzoylamino-3-arylaminobut-2-enoates
  • Structure : Benzoate esters with enamine substituents, synthesized via PTSA-catalyzed reactions .
  • Key Findings: These compounds serve as intermediates in heterocyclic synthesis (e.g., oxazoloquinolines), highlighting the versatility of benzoate esters in constructing complex scaffolds .
  • Contrast : The benzofuran-2-amido group in the target compound introduces rigidity, which may limit conformational flexibility but enhance binding affinity in pharmaceutical applications.
c) Ethyl Benzoate
  • Structure : Simplest alkyl benzoate ester (ethyl ester of benzoic acid).
  • Key Findings :
    • Widely used in cosmetics due to low acute toxicity (LD₅₀ > 2000 mg/kg in rats) and favorable solubility in organic solvents .
    • Lacks functional groups for advanced polymerization or bioactivity, limiting its utility beyond solvent or fragrance applications.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity) Reactivity in Polymerization
Ethyl 3-(1-benzofuran-2-amido)benzoate* ~325.34 180–190 (estimated) Low (non-polar solvents) Moderate (amide-mediated)
Ethyl 4-(dimethylamino)benzoate 193.21 98–100 High (polar solvents) High (amine-mediated)
Ethyl Benzoate 150.17 -34 Moderate (organic solvents) None

*Estimated data based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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